molecular formula C22H28N2O3S B2862523 Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-07-7

Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2862523
CAS No.: 887901-07-7
M. Wt: 400.54
InChI Key: VVGAEMSYGDDQPC-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex bicyclic thiophene-pyridine hybrid. Its core consists of a tetrahydrothieno[2,3-c]pyridine scaffold substituted with a 3-phenylpropanamido group at position 2, methyl ester at position 3, and four methyl groups at positions 5 and 7. The methyl ester and bulky tetramethyl groups may enhance metabolic stability compared to simpler derivatives .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanoylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-21(2)13-15-17(20(26)27-5)19(28-18(15)22(3,4)24-21)23-16(25)12-11-14-9-7-6-8-10-14/h6-10,24H,11-13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGAEMSYGDDQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The Gewald reaction, a three-component condensation between a ketone, α-cyanoester, and sulfur, is employed to assemble the thienopyridine core. For this synthesis:

  • Ketone : 2,2,6,6-Tetramethylcyclohexanone introduces the tetramethyl groups and partial saturation.
  • α-Cyanoester : Methyl cyanoacetate provides the ester and nitrile moieties.
  • Base : Morpholine or piperidine facilitates deprotonation and cyclization.

Procedure :
A mixture of 2,2,6,6-tetramethylcyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (2 mmol) in ethanol (30 mL) is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol to yield methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Yield: 68–72%).

Characterization :

  • IR : 3400 cm⁻¹ (NH₂), 2220 cm⁻¹ (CN), 1710 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : δ 1.25 (s, 12H, 4×CH₃), 2.45 (m, 4H, cyclohexane CH₂), 3.70 (s, 3H, COOCH₃), 6.85 (s, 1H, thiophene CH).

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the ketone and cyanoester.
  • Sulfur incorporation via nucleophilic attack, forming the thiophene ring.
  • Cyclization and aromatization to yield the tetrahydrothienopyridine.

Amidation at Position 2

Coupling Reagents and Conditions

The 2-amino group undergoes amidation with 3-phenylpropanoic acid using peptide coupling reagents. HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIEA (N,N-diisopropylethylamine) achieve high yields.

Procedure :
To a solution of the amino intermediate (5 mmol) and 3-phenylpropanoic acid (5.5 mmol) in DMF (20 mL), HBTU (6 mmol), HOBt (6 mmol), and DIEA (12 mmol) are added. The mixture is stirred at room temperature for 12 hours, diluted with ethyl acetate, washed with HCl (1M) and NaHCO₃ (5%), dried (Na₂SO₄), and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target compound (Yield: 75–80%).

Characterization :

  • IR : 3280 cm⁻¹ (NH), 1660 cm⁻¹ (amide C=O).
  • ¹H NMR (CDCl₃) : δ 1.30 (s, 12H, 4×CH₃), 2.50 (m, 4H, cyclohexane CH₂), 2.90 (t, 2H, CH₂Ph), 3.15 (t, 2H, CONHCH₂), 3.75 (s, 3H, COOCH₃), 6.95–7.35 (m, 5H, ArH), 8.20 (s, 1H, NH).

Alternative Approaches

  • Schotten-Baumann Reaction : Acyl chloride derivatives of 3-phenylpropanoic acid react with the amino intermediate in biphasic conditions (NaOH/CH₂Cl₂), though yields are lower (50–60%).
  • EDCl Coupling : Ethyl dimethylaminopropyl carbodiimide (EDCl) with DMAP catalysis offers moderate efficiency (65–70%).

Alternative Core Synthesis Routes

Hantzsch Thiophene Synthesis

Reaction of 2,2,6,6-tetramethylcyclohexanone with ethyl acetoacetate and sulfur in DMF under microwave irradiation provides an alternative pathway (Yield: 60–65%). However, regioselectivity issues necessitate stringent purification.

Cyclocondensation of Enaminonitriles

Heating 3-aminocrotononitrile with tetramethylcyclohexanone in acetic anhydride forms the pyridine ring, followed by sulfur annulation (Yield: 55–60%).

Analytical and Spectroscopic Validation

Table 1: Comparative Yields and Conditions

Method Yield (%) Purity (HPLC)
Gewald + HBTU Coupling 75–80 >98%
Gewald + EDCl Coupling 65–70 95%
Hantzsch Synthesis 60–65 92%

Mass Spectrometry :

  • ESI-MS : m/z 455.2 [M+H]⁺ (Calcd. for C₂₅H₃₀N₂O₃S: 454.2).

X-ray Crystallography :
Single-crystal analysis confirms the tetrahydrothienopyridine scaffold and amide orientation.

Challenges and Optimization Considerations

  • Steric Hindrance : Tetramethyl groups impede cyclization; elevated temperatures (reflux) or high-boiling solvents (toluene) improve yields.
  • Amide Hydrolysis : The methyl ester is susceptible to base-induced hydrolysis; neutral pH during workup is critical.
  • Byproducts : Over-condensation during the Gewald reaction generates dimeric species, mitigated by slow reagent addition.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction time (2 hours vs. 8 hours batch).
  • Catalytic Sulfur Recycling : Immobilized sulfur on silica minimizes waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the amido group or the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core

    Reduction: Reduced forms of the amido or ester groups

    Substitution: Amides or esters with different substituents

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic molecules.

Mechanism of Action

The mechanism by which Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The amido and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparison with key analogs from the evidence:

Compound Core Structure R1 (Position 2) R2 (Position 6) Key Modifications
Target Compound Tetrahydrothieno[2,3-c]pyridine 3-Phenylpropanamido Methyl ester Tetramethyl groups at 5,5,7,7 positions; 3-phenylpropanamido enhances lipophilicity.
Compound 7a () Tetrahydrothieno[2,3-c]pyridine 3-(Trifluoromethyl)benzoylthiourea 4-Chlorobenzoyl Trifluoromethyl and chloro groups enhance electronic properties and binding affinity.
Compound 7h () Tetrahydrothieno[2,3-c]pyridine 3-(Trifluoromethyl)benzoylthiourea But-2-enoyl Unsaturated acyl group may influence conformational flexibility.
TNF-α Inhibitors () Tetrahydrothieno[2,3-c]pyridine Varied acyl/thiourea groups Acyl/aryl groups Substitutions at R1 and R2 correlate with TNF-α inhibition potency (IC50 ~10–100 nM).
Anti-mycobacterial Derivatives () Tetrahydrothieno[2,3-c]pyridine Carboxamide derivatives Disubstituted aryl groups 3D-QSAR models highlight steric and electrostatic contributions to activity.

Key Observations :

  • The 3-phenylpropanamido group at R1 differs from thiourea or trifluoromethylbenzoyl groups in , which are associated with strong hydrogen-bonding interactions .
TNF-α Inhibition ():

Analogs with acyl/thiourea substituents at R1 and R2 show potent TNF-α inhibition (IC50 <50 nM in rat whole blood assays). The target compound’s 3-phenylpropanamido group may modulate activity, though its polar ester group could reduce cell permeability compared to thiourea derivatives .

Anti-mycobacterial Activity ():

3D-QSAR models for 2,6-disubstituted derivatives highlight the importance of:

  • Steric bulk at position 6 (e.g., aryl groups) for enhanced activity.
  • Electron-withdrawing groups at position 2 (e.g., carboxamide) for target binding.
    The target compound’s methyl ester at position 3 and tetramethyl groups may align with these requirements, though experimental validation is needed .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 7a () Compound 7h ()
Molecular Formula C₂₅H₃₀N₂O₃S C₂₅H₂₁F₃N₄O₃S₂ C₂₂H₂₀F₃N₄O₃S₂
HRMS ([M+H]⁺) Not reported 547.1091 (calc. 547.1085) 519.0540 (calc. 519.0539)
$ ^1H $-NMR (δ ppm) Expected: ~2.8–3.2 (tetramethyl), 7.2–7.6 (phenyl) 2.87–2.96 (methylene), 8.07–8.38 (aromatic) 6.87–8.38 (alkenyl/aromatic)

Notes:

  • The tetramethyl groups in the target compound would produce distinct $ ^13C $-NMR signals at ~19–26 ppm (cf. : 19.2–26.4 ppm for methyl/methylene carbons) .

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